molecular formula C10H6ClF7 B7780790 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene CAS No. 75462-58-7

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene

Cat. No.: B7780790
CAS No.: 75462-58-7
M. Wt: 294.59 g/mol
InChI Key: YVFMXVCWQRNPID-UHFFFAOYSA-N
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Description

The compound 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene is a fluorinated aromatic derivative characterized by a benzene ring substituted with a chloromethyl (–CH2Cl) group and a highly fluorinated ethyl moiety (–CF2CF(CF3)2).

Properties

IUPAC Name

1-(chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF7/c11-5-6-1-3-7(4-2-6)8(12,9(13,14)15)10(16,17)18/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFMXVCWQRNPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896316
Record name 1-(Chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75462-58-7
Record name 1-(Chloromethyl)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75462-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

The fluorinated ethyl group is typically introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling . For example, palladium-catalyzed cross-coupling reactions using iodoarenes and fluorinated organometallic reagents have been employed to attach perfluoroalkyl groups. A representative procedure involves reacting 4-iodobenzotrifluoride with a fluorinated Grignard reagent (e.g., CF3CF2MgBr) under inert conditions, yielding the fluorinated ethylbenzene derivative.

Chloromethylation Reaction

Once the fluorinated substrate is synthesized, chloromethylation is performed using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as AlCl3 or ZnCl2 . The reaction proceeds at mild temperatures (20–40°C) with a molar ratio of 1:5–6 (substrate:CMME). For instance, in a model system, 1,2,4-trifluorobenzene reacted with CMME and AlCl3 at room temperature for 8 hours, yielding 2,4,5-trifluorobenzyl chloride with 80% purity and 99.5% GC detection. Adapting this to the target compound would require optimizing steric and electronic effects imposed by the bulky fluorinated substituent.

Key Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–40°CHigher temperatures risk side reactions
Molar Ratio (CMME)1:5–6Excess reagent drives completion
CatalystAlCl3Superior activity over ZnCl2

Direct Chlorination of Benzyl Alcohol Intermediates

An alternative route involves synthesizing the benzyl alcohol derivative followed by chlorination. This two-step method avoids challenges associated with direct chloromethylation on electron-deficient aromatic rings.

Synthesis of 4-(1,2,2,2-Tetrafluoro-1-Trifluoromethyl-Ethyl)-Benzyl Alcohol

The alcohol intermediate is prepared via LiAlH4 reduction of the corresponding carboxylic acid. For example, 4-fluorobenzoic acid was reduced to 4-fluorobenzyl alcohol in quantitative yield using LiAlH4 in tetrahydrofuran (THF). Adapting this to the fluorinated ethyl-substituted analogue would require starting with 4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzoic acid , synthesized via carboxylation of the fluorinated benzene derivative.

Chlorination with Thionyl Chloride (SOCl2)

The alcohol is treated with SOCl2 under anhydrous conditions to yield the chloromethyl product. In a benchmark procedure, benzo[d]thiazol-2-ylmethanol was converted to 2-(chloromethyl)benzo[d]thiazole using SOCl2 in CCl4. For the target compound, this method would ensure high regioselectivity and avoid competing side reactions.

Reaction Conditions:

  • Solvent : CCl4 or toluene

  • Temperature : 0–25°C (exothermic reaction)

  • Yield : Near-quantitative conversion reported for analogous systems

Palladium-Catalyzed Coupling for Fluorinated Group Introduction

The fluorinated ethyl group can be introduced via cross-coupling reactions after chloromethylation. This method is advantageous when direct functionalization of the benzene ring is hindered by electronic deactivation.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 1-chloro-4-iodo-2-trifluoromethylbenzene ) undergo coupling with fluorinated boronic acids in the presence of Pd(OAc)2 and ligands such as BINAP . For instance, coupling 1-chloro-4-iodo-2-trifluoromethylbenzene with isoxazole-4-amine yielded N-(4-chloro-3-trifluoromethylphenyl)-isoxazole-4-amine in 84% yield. Adapting this to the target compound would require a fluorinated ethyl boronic acid or stannane.

Challenges and Optimizations

  • Ligand Selection : BINAP enhances catalytic activity for sterically demanding substrates.

  • Base : Cs2CO3 outperforms K2CO3 in polar solvents like toluene.

  • Temperature : 50°C balances reaction rate and catalyst stability.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
ChloromethylationSingle-step, scalableLimited by substrate reactivity65–80%
Alcohol ChlorinationHigh regioselectivityRequires alcohol synthesis>90%
Pd-Catalyzed CouplingCompatible with complex substratesCost of catalysts/ligands70–84%

Chemical Reactions Analysis

Types of Reactions

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the fluorinated ethyl group or the benzene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include alcohols or ketones.

    Reduction: Products include partially or fully reduced fluorinated compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C10H6ClF
  • Molecular Weight: 294.599 g/mol
  • Structure: The compound features a chloromethyl group attached to a benzene ring that is further substituted with a tetrafluoroethyl group. This unique arrangement contributes to its reactivity and utility in various applications.

Organic Synthesis

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene serves as an important intermediate in organic synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, making it a versatile building block for creating more complex fluorinated organic compounds.

Case Studies:

  • Fluorination Reactions: The compound can be used in electrophilic fluorination reactions, which are essential for introducing fluorine atoms into organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where fluorine enhances biological activity and stability.

Material Science

In material science, this compound is utilized for modifying polymer properties and enhancing the performance of coatings and adhesives.

Applications:

  • Fluorinated Polymers: The incorporation of fluorinated groups can improve the thermal stability and chemical resistance of polymers. This is crucial for applications in harsh environments.
PropertyStandard PolymerPolymer with this compound
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Surface EnergyHighLow

Pharmaceutical Development

The unique structure of this compound allows it to be explored in drug design and development.

Research Findings:

  • Antiviral Agents: Studies have indicated that fluorinated compounds can exhibit enhanced antiviral properties. The incorporation of this compound into drug candidates has shown promise in increasing efficacy against viral infections.

Example Study:
A recent study demonstrated that derivatives of this compound displayed significant inhibitory activity against specific viral targets, suggesting its potential as a lead compound in antiviral drug discovery.

Agrochemicals

The application of this compound extends to the field of agrochemicals where it can be used to synthesize herbicides and pesticides with improved efficacy.

Benefits:

  • Enhanced Efficacy: Fluorinated agrochemicals often exhibit increased potency and selectivity towards target pests or weeds.

Case Example:
Research has shown that certain herbicides synthesized using this compound have demonstrated higher activity levels compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene depends on its specific application. In biochemical assays, it may act as a labeling reagent by forming covalent bonds with target molecules. In drug development, its fluorinated groups can enhance the metabolic stability and bioavailability of pharmaceuticals by interacting with biological targets and pathways.

Comparison with Similar Compounds

Below is a detailed comparison of structurally related fluorinated chlorobenzene derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference(s)
1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene (933674-76-1) C9H7Cl2F3S 275.12 –CH2Cl, –S–CH2CF2Cl ≥95%
1-Chloro-4-trifluoromethylbenzene (98-56-6) C7H4ClF3 180.56 –Cl, –CF3 N/A
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene (1099597-35-9) C7H2ClF5 216.53 –Cl, –CF3, –F (positions 2,5) N/A
1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene (273928-28-2) C9H4ClF3 204.58 –Cl, –CF3, –C≡CH 97%
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (1402004-78-7) C8H5ClF4O 228.57 –Cl, –CF3, –F, –OCH3 N/A
Key Observations:
  • Chloromethyl vs. Ethynyl/Methoxy Groups : The chloromethyl group (–CH2Cl) in the target compound and CAS 933674-76-1 enables nucleophilic substitution reactions, whereas ethynyl (–C≡CH) or methoxy (–OCH3) groups in analogs (e.g., CAS 273928-28-2, 1402004-78-7) facilitate cross-coupling or electronic modulation .
  • Fluorination Patterns : The target compound’s tetrafluoroethyl and trifluoromethyl substituents enhance lipophilicity and thermal stability compared to simpler analogs like 1-Chloro-4-trifluoromethylbenzene (CAS 98-56-6) .

Physicochemical and Functional Differences

  • Reactivity: The sulfanyl (–S–) group in CAS 933674-76-1 may increase susceptibility to oxidation, whereas the ethynyl group in CAS 273928-28-2 supports Sonogashira couplings .
  • Stability :

    • High fluorination (e.g., in the target compound and CAS 1099597-35-9) confers resistance to metabolic degradation, a trait leveraged in agrochemicals .

Biological Activity

1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Fluorinated compounds are known for their unique properties, which can enhance the biological activity of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H8ClF4
  • Molecular Weight : 248.62 g/mol
  • CAS Number : 60903-84-6
  • Structure : The compound features a chloromethyl group and multiple fluorine atoms attached to a benzene ring.

Mechanisms of Biological Activity

Fluorinated compounds often exhibit distinct biological activities due to their electronic properties and ability to interact with biological targets. The presence of fluorine can increase lipophilicity and metabolic stability, which may enhance the efficacy and selectivity of these compounds in biological systems.

Potential Mechanisms

  • Enzyme Inhibition : Fluorinated compounds can act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : They may interact with various receptors, altering signaling pathways.
  • Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit antimicrobial properties by disrupting bacterial membranes.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of several fluorinated benzene derivatives, including this compound. Results indicated that these compounds showed significant activity against both Gram-positive and Gram-negative bacteria, potentially due to their ability to penetrate bacterial cell walls more effectively than non-fluorinated counterparts .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Fluorine's Role in Drug Design : Research highlighted how the incorporation of fluorine into drug molecules can enhance binding affinity to target proteins. This was particularly evident in the design of inhibitors targeting cancer-related pathways .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialDisruption of bacterial membranes
CytotoxicityInduction of apoptosis via caspases
Enzyme inhibitionCompetitive inhibition in metabolic pathways

Q & A

Q. What synthetic routes are recommended for synthesizing 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of the parent benzene derivative using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions is a common approach. Optimization involves:
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions like over-alkylation.
  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol improves purity.
  • Yield enhancement : Use of anhydrous solvents and inert atmospheres (N₂/Ar) prevents hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on the chloromethyl (-CH₂Cl) signal at δ ~4.5–5.0 ppm (¹H) and δ ~45–50 ppm (¹³C). The tetrafluoro-trifluoromethyl-ethyl group shows splitting patterns due to fluorine coupling .
  • FT-IR : Key peaks include C-Cl stretch (~650 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for molecular ion clusters (e.g., [M]⁺ and [M+2]⁺ due to chlorine isotopes) and fragments corresponding to loss of -CH₂Cl or CF₃ groups .
  • X-ray Diffraction : For crystalline samples, compare experimental bond lengths/angles with DFT-optimized geometries to confirm stereoelectronic effects .

Advanced Research Questions

Q. How do the electron-withdrawing substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ and -F groups create a strong electron-deficient aromatic ring, directing electrophilic attacks to meta/para positions. Computational methods (DFT/B3LYP/6-311G(d)) predict:
  • HOMO-LUMO gaps : Lower gaps (~4–5 eV) suggest susceptibility to nucleophilic aromatic substitution.
  • Charge distribution : Negative charges localize on fluorine atoms, leaving the chloromethyl group as the primary reaction site .
  • Experimental validation : Perform Suzuki-Miyaura couplings with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) to assess reactivity .

Q. What experimental strategies are used to study interactions with biological targets like insect ryanodine receptors (RyRs)?

  • Methodological Answer :
  • Radioligand binding assays : Use [³H]PAD1 (a diamide insecticide analog) to compete with the compound for RyR binding sites in insect muscle microsomes. Measure IC₅₀ values to assess affinity .
  • Calcium flux assays : Monitor intracellular Ca²⁺ release in Sf9 cells using fluorescent indicators (e.g., Fluo-4). Compare dose-response curves with flubendiamide as a positive control .
  • Resistance profiling : Test against field-collected insect populations with known RyR mutations (e.g., G4946E in Plutella xylostella) to evaluate cross-resistance risks .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like dechlorinated byproducts can skew bioactivity .
  • Standardized protocols : Adopt OECD guidelines for toxicity assays (e.g., acute contact toxicity in Drosophila melanogaster) to minimize variability .
  • Meta-analysis : Apply multivariate statistics (e.g., PCA) to datasets from PubChem and ECHA to identify confounding factors (e.g., solvent polarity, exposure time) .

Q. What methodologies assess environmental persistence and non-target organism toxicity?

  • Methodological Answer :
  • Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254 nm) and pH-buffered solutions (pH 4–9). Analyze degradation products via LC-MS .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algae (Pseudokirchneriella subcapitata, 72-hr growth inhibition) using OECD Test No. 202/201 .
  • Bioaccumulation modeling : Use EPI Suite’s BCFBAF module to predict log Kow and bioconcentration factors .

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